![molecular formula C11H10N4 B136085 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole CAS No. 149179-70-4](/img/structure/B136085.png)
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that has shown promising results in cancer research.
Mécanisme D'action
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole inhibits Plk1 by binding to its active site and preventing its phosphorylation. Plk1 is required for the proper formation of the mitotic spindle, which is necessary for cell division. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts the formation of the mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown efficacy against both solid tumors and hematological malignancies. It has also been shown to have synergistic effects with other anti-cancer drugs, such as taxanes and DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for Plk1 and is highly specific, which reduces the risk of off-target effects. However, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some experiments.
Orientations Futures
For 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole research include the development of more potent and selective Plk1 inhibitors, combination therapy with other anti-cancer drugs, and optimization of dosing and administration.
Méthodes De Synthèse
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminobenzimidazole with 5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then subjected to further reactions to form the final product, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of pure 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole.
Applications De Recherche Scientifique
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of Polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts cell division and induces cell death in cancer cells.
Propriétés
Numéro CAS |
149179-70-4 |
|---|---|
Nom du produit |
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole |
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(5-methylpyrazol-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-6-7-12-15(8)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
Clé InChI |
HXBDPABIJBVXMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
Synonymes |
1H-Benzimidazole,2-(5-methyl-1H-pyrazol-1-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



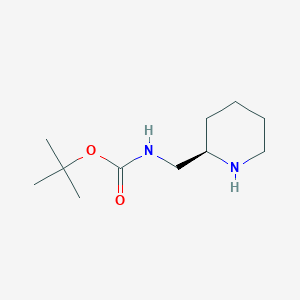
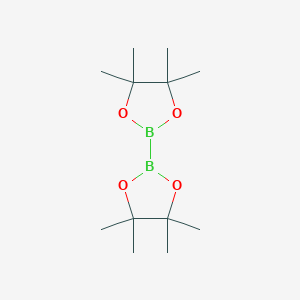

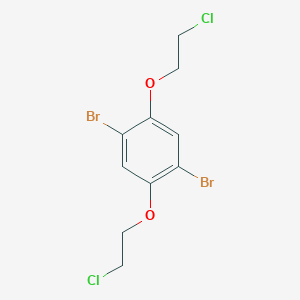
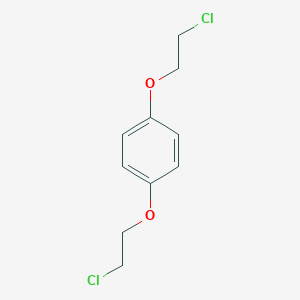

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

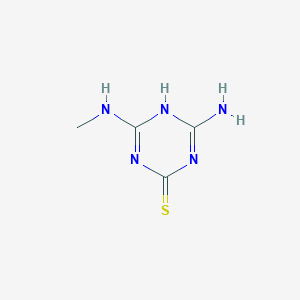

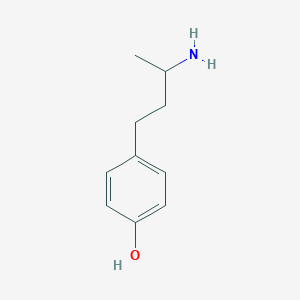


![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)